1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzene and 2-bromoacetophenone.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-chloro-3-fluorobenzene with magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromoacetophenone to form the desired biphenyl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one
- 1-(3-Chloro-4-methoxyphenyl)ethan-1-one
- 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethan-1-one
Uniqueness
1-(4’-Chloro-3’-fluoro-[1,1’-biphenyl]-2-yl)ethan-1-one is unique due to the specific positioning of the chloro and fluoro substituents on the biphenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H10ClFO |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
1-[2-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15)14(16)8-10/h2-8H,1H3 |
InChI Key |
ADSMNUFMGDQICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.